

C646 Specificity Against Other Histone Acetyltransferases: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the histone acetyltransferase (HAT) inhibitor **C646**, focusing on its specificity for p300/CBP against other HATs. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.

Introduction to C646

C646 is a cell-permeable, competitive inhibitor of the p300/CBP histone acetyltransferases.[1] [2] It functions by competing with acetyl-CoA for the active site of p300, with a reported inhibition constant (Ki) of 400 nM.[1] **C646** has been widely used as a chemical probe to investigate the roles of p300/CBP in various biological processes, including gene transcription, cell cycle regulation, and apoptosis.[2]

Comparative Inhibitory Activity of C646

The selectivity of an inhibitor is a critical parameter for its use as a specific research tool. The following table summarizes the inhibitory activity of **C646** against p300 and other histone acetyltransferases.



Target HAT	IC50 / % Inhibition (Concentration)	Reference
p300	0.32 μM (IC50)	[3]
400 nM (Ki)	[1]	
86% inhibition @ 10 μM		-
PCAF	- <10% inhibition @ 10 μM	
GCN5	<10% inhibition @ 10 μM	-
Tip60 (KAT5)	Not specified	-
MOZ (KAT6A)	<10% inhibition @ 10 μM	-
KAT8	No inhibition	[3]
Serotonin N-acetyltransferase	<10% inhibition @ 10 μM	
Rtt109	<10% inhibition @ 10 μM	-
Sas	<10% inhibition @ 10 μM	

As the data indicates, **C646** is highly selective for p300/CBP over other HATs such as PCAF, GCN5, and MOZ, against which it shows minimal inhibition even at a concentration of 10 μ M.

Off-Target Effects on Histone Deacetylases (HDACs)

Interestingly, at higher concentrations, **C646** has been shown to exhibit inhibitory activity against certain histone deacetylases (HDACs). This is an important consideration for experiments using **C646** at concentrations significantly above its Ki for p300.



Off-Target HDAC	Кі (µМ)	Reference
HDAC1	No inhibition	[3]
HDAC2	20.2 ± 3.4	[3]
HDAC3	21.0 ± 2.8	[3]
HDAC6	7.3 ± 0.6	[3]
HDAC8	24.2 ± 3.2	[3]

This off-target activity should be carefully considered when interpreting data from cellular assays where high concentrations of **C646** are used.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (Radioactive)

This assay measures the transfer of radiolabeled acetyl groups from acetyl-CoA to a histone substrate.

Materials:

- Recombinant HAT enzyme (e.g., p300, PCAF, GCN5)
- Histone H3 or H4 peptide substrate
- [3H]- or [14C]-labeled Acetyl-CoA
- C646 inhibitor
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- P81 phosphocellulose filter paper
- Scintillation fluid
- Scintillation counter



Procedure:

- Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the respective HAT enzyme.
- Add C646 at various concentrations to the reaction mixture. Include a vehicle control (DMSO).
- Pre-incubate the mixture for 10-15 minutes at 30°C.
- Initiate the reaction by adding [³H]- or [¹⁴C]-acetyl-CoA.
- Incubate the reaction for 15-60 minutes at 30°C.
- Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
- Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium phosphate buffer) to remove unincorporated [³H]- or [¹⁴C]-acetyl-CoA.
- Dry the filter paper and place it in a scintillation vial with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Calculate the percent inhibition at each C646 concentration relative to the vehicle control and determine the IC50 value.

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (Fluorescence-based)

This assay measures the production of Coenzyme A (CoA-SH), a product of the HAT reaction.

Materials:

- · Recombinant HAT enzyme
- Histone peptide substrate
- Acetyl-CoA



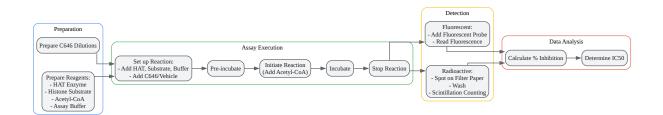
- C646 inhibitor
- Assay Buffer
- Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin, CPM)
- Fluorescence plate reader

Procedure:

- Set up the HAT reaction as described in the radioactive assay protocol, but using nonlabeled acetyl-CoA.
- Add C646 at various concentrations and include a vehicle control.
- Initiate the reaction by adding acetyl-CoA and incubate at 30°C.
- Stop the reaction.
- Add the thiol-reactive fluorescent probe to the reaction mixture. This probe will react with the free thiol group on the newly formed CoA-SH.
- Incubate for a short period to allow the reaction between the probe and CoA-SH to complete.
- Measure the fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
- Calculate the percent inhibition and IC50 values based on the fluorescence signal.

Visualizations

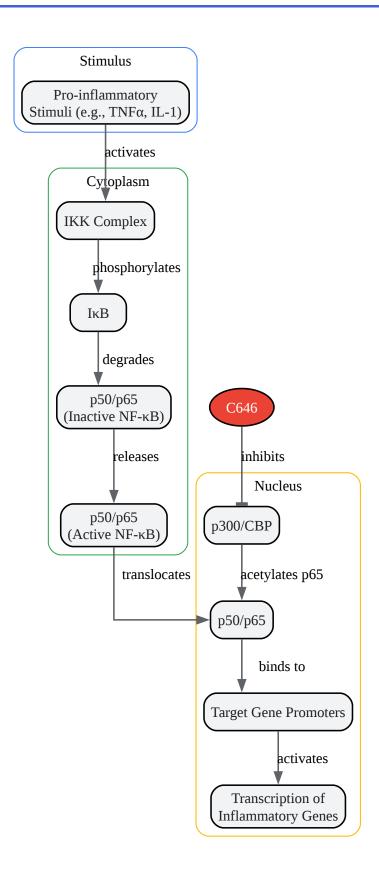




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Caption: Workflow for in vitro HAT inhibitor screening.

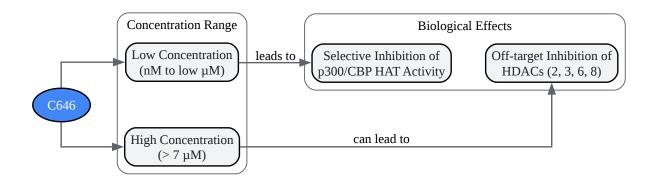




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Caption: Role of p300/CBP in NF-kB signaling and its inhibition by C646.





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Caption: Concentration-dependent selectivity of C646.

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